molecular formula C12H12N2O B2702649 1-[(3-Aminophenyl)methyl]-1,2-dihydropyridin-2-one CAS No. 1017-51-2

1-[(3-Aminophenyl)methyl]-1,2-dihydropyridin-2-one

Cat. No.: B2702649
CAS No.: 1017-51-2
M. Wt: 200.241
InChI Key: IRWBZMWYZZXIEH-UHFFFAOYSA-N
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Description

1-[(3-Aminophenyl)methyl]-1,2-dihydropyridin-2-one (CAS: 1017-51-2) is an organic compound with the molecular formula C12H12N2O and a molecular weight of 200.24 g/mol . This compound features a dihydropyridin-2-one (2-pyridone) scaffold N-alkylated with a 3-aminobenzyl group . The dihydropyridinone core is recognized as a "privileged structure" in medicinal chemistry, serving as a versatile framework for designing ligands that interact with diverse biological targets . Compounds containing this scaffold have demonstrated a broad spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects . The 3-aminophenyl moiety introduces a key functional group; the primary amine can act as both a hydrogen bond donor and acceptor, which is crucial for forming specific interactions with enzyme active sites or receptors . This combination of a privileged heterocycle and an aniline substituent makes this compound a valuable intermediate for medicinal chemistry optimization and drug discovery campaigns . It is suitable for building libraries for structure-activity relationship (SAR) studies, particularly in exploring the biological potential of dihydropyridinone derivatives. The compound is supplied as a powder and should be stored at room temperature . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

1-[(3-aminophenyl)methyl]pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-11-5-3-4-10(8-11)9-14-7-2-1-6-12(14)15/h1-8H,9,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRWBZMWYZZXIEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1)CC2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017-51-2
Record name 1-[(3-aminophenyl)methyl]-1,2-dihydropyridin-2-one
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Preparation Methods

Chemical Reactions Analysis

Oxidation Reactions

The dihydropyridine ring undergoes oxidation to form pyridine derivatives. Common oxidizing agents include:

Reagent Conditions Product Yield Source
KMnO₄Acidic aqueous, 50°CPyridin-2-one derivative~60-75%
O₂ (atmospheric)Catalytic Cu, RTPartially oxidized intermediatesVariable

Oxidation typically targets the 1,2-dihydropyridinone ring, converting it to a fully aromatic pyridinone system.

Substitution Reactions

The amino group (-NH₂) on the phenyl ring participates in nucleophilic substitution:

Alkylation

Reagent Site Product Notes
CH₃I-NH₂-NHCH₃Requires base (e.g., K₂CO₃)
Benzyl chloride-NH₂-NHBenzylSolvent: DMF, 80°C

Acylation

Reagent Product Conditions
Acetyl chloride-NHAcPyridine, RT, 2h
Benzoyl chloride-NHBzTHF, reflux

Condensation with Aldehydes

The amino group reacts with aldehydes to form Schiff bases:

Aldehyde Conditions Product Yield
BenzaldehydeEtOH, RT, 12hImine derivative~85%
4-NitrobenzaldehydeKOH, H₂O/EtOHCrystalline β-aminoketone~70%

This reaction is pH-sensitive, favoring alkaline conditions for imine stabilization .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the aromatic ring:

Reaction Type Reagents Product
Suzuki-MiyauraAryl boronic acid, Pd(PPh₃)₄, K₂CO₃Biaryl derivatives
Buchwald-HartwigAryl halide, Pd(OAc)₂, XantphosN-aryl derivatives

Optimized conditions involve anhydrous solvents (e.g., DCM) and temperatures up to 75°C .

Cycloaddition Reactions

The dihydropyridinone ring participates in [4+2] Diels-Alder reactions:

Dienophile Conditions Product
Maleic anhydrideToluene, 110°CBicyclic lactam
DMADMicrowave, 150°CFused polycyclic system

Regioselectivity depends on electron density distribution in the diene.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of 1-[(3-Aminophenyl)methyl]-1,2-dihydropyridin-2-one typically involves the reaction of appropriate precursors under alkaline conditions. Recent studies have demonstrated that modifications to the dihydropyridine core can lead to a variety of derivatives with enhanced biological properties. For instance, the formation of 5-substituted derivatives has been explored, yielding compounds with varying activities against different biological targets .

Anticancer Activity

Research indicates that this compound and its derivatives exhibit promising anticancer properties. In vitro studies have shown moderate activity against leukemia cell lines, with some derivatives demonstrating selective anti-leukemic effects while maintaining low cytotoxicity towards normal fibroblasts .

Case Study:
A derivative was tested at concentrations of 5 µM and 50 µM against human leukemia cells (CCRF-CEM) and showed significant anti-proliferative effects at higher concentrations .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have reported that certain derivatives possess effective antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, compounds derived from this scaffold have shown effectiveness comparable to conventional antibiotics against strains such as E. coli and Staphylococcus aureus .

Table: Antimicrobial Activity of Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Derivative AE. coli4 µg/mL
Derivative BS. aureus4 µg/mL
Derivative CBacillus subtilis4 µg/mL

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. Variations in substituents on the dihydropyridine ring can significantly influence their biological potency. Research has highlighted specific modifications that enhance anticancer or antimicrobial activities while reducing toxicity .

Mechanism of Action

Comparison with Similar Compounds

Key Observations:

Substituent Position: The meta- vs. para-aminophenyl substitution (e.g., 3-aminophenyl vs. 4-aminophenyl) affects electronic distribution and intermolecular interactions. The para isomer () exhibits a melting point of 143.6°C, suggesting stronger crystal packing compared to the meta analog, which is listed as discontinued, possibly due to synthetic challenges or stability issues .

Halogen vs. Amino Groups: The chloropyridinyl derivative () has a higher molecular weight (220.66 g/mol) and likely increased lipophilicity, which could enhance membrane permeability but reduce aqueous solubility. In contrast, the amino group in the target compound may improve hydrogen-bonding capacity, favoring interactions with biological targets .

Sulfur-Containing Derivatives : The methylsulfanyl-ethyl substituent () introduces a thioether group, which can participate in hydrophobic interactions or serve as a metabolic liability. This modification may alter pharmacokinetic profiles compared to purely aromatic analogs .

Physicochemical and Reactivity Trends

  • Lipophilicity: Chlorinated analogs (e.g., 1-(6-chloropyridin-2-yl)methyl-1,2-dihydropyridin-2-one) exhibit higher logP values compared to amino-substituted derivatives, influencing their distribution in biological systems .
  • Solubility: The para-aminophenyl derivative () may show better aqueous solubility than the meta isomer due to symmetrical crystal packing, though experimental data are lacking .
  • Reactivity: Boronic acid-containing analogs (e.g., (1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid, ) demonstrate utility in cross-coupling reactions, whereas the target compound’s amino group could facilitate derivatization via diazotization or amide formation .

Biological Activity

1-[(3-Aminophenyl)methyl]-1,2-dihydropyridin-2-one is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure, exhibits interactions with various biological targets, which may lead to therapeutic applications. The molecular formula of this compound is C12H12N2O, and it has a molecular weight of 200.24 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. These interactions can modulate biochemical pathways, influencing cellular functions and potentially leading to therapeutic effects. The compound's mechanism of action includes:

  • Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound can act on various receptors, altering their activity and downstream signaling.

Biological Activities

Research indicates that this compound exhibits several noteworthy biological activities:

  • Antitumor Activity : Studies have shown moderate cytotoxic effects against cancer cell lines, suggesting potential as an anticancer agent. For instance, derivatives of similar compounds have demonstrated selective anti-leukemic properties at specific concentrations .
  • Neuroprotective Effects : Compounds within the dihydropyridine class have been noted for their neuroprotective capabilities, which may extend to this compound as well .
  • Antimicrobial Properties : Preliminary investigations suggest that this compound could exhibit antimicrobial activity, although further studies are needed to confirm these effects.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds in the dihydropyridine class:

Compound NameStructural FeaturesBiological Activity
1-[(4-Aminophenyl)methyl]-1,2-dihydropyridin-2-onePara-amino substitutionNoteworthy neuroprotective and anticancer activities
1-(4-Methylphenyl)-1,2-dihydropyridin-2-oneMethyl substitutionVariation in receptor binding affinity
3-Amino-6-methyl-4-phenylpyridin-2(1H)-oneAmino and methyl groupsPotential for diverse pharmacological activities

The presence of the amino group in this compound enhances its potential interactions with biological targets compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and its derivatives:

  • Antitumor Activity : A study highlighted that derivatives of dihydropyridines showed selective cytotoxicity against leukemia cell lines while maintaining low toxicity against normal cells. This suggests a promising therapeutic index for further development .
  • Neuroprotective Studies : Research has indicated that dihydropyridine derivatives can protect neuronal cells from apoptosis induced by oxidative stress. This neuroprotection is hypothesized to result from their ability to modulate calcium channels and reduce oxidative damage .
  • Antimicrobial Testing : Initial assays have suggested potential antimicrobial properties; however, specific data on this compound remains limited and necessitates further investigation.

Q & A

Q. What are the optimal synthetic routes for 1-[(3-Aminophenyl)methyl]-1,2-dihydropyridin-2-one, considering yield and purity?

The synthesis typically involves cyclocondensation of substituted pyridine precursors with aminophenyl derivatives. Key steps include:

  • Nucleophilic substitution to introduce the 3-aminophenylmethyl group.
  • Cyclization under acidic or basic conditions to form the dihydropyridinone ring.
  • Purification via column chromatography or recrystallization to achieve >95% purity .
    Yield optimization requires precise stoichiometric control of reagents (e.g., 1.2:1 molar ratio of aminophenylmethylamine to ketone precursor) and inert atmosphere to prevent oxidation of the dihydropyridinone core .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are critical for confirming substituent positions and tautomeric forms. For example, the enol-keto tautomerism of the dihydropyridinone ring can be identified via downfield shifts of carbonyl protons (~δ 10–12 ppm) .
  • X-ray Crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL) resolves ambiguities in bond lengths and angles, particularly for the aminophenyl substituent orientation .
  • FT-IR : Confirms the presence of NH2_2 (stretching at ~3400 cm1^{-1}) and carbonyl (C=O at ~1650 cm1^{-1}) groups .

Q. How can researchers accurately determine its thermal stability and decomposition profile?

  • Differential Scanning Calorimetry (DSC) : Identifies melting points (e.g., predicted 143.6°C) and exothermic decomposition events above 250°C .
  • Thermogravimetric Analysis (TGA) : Quantifies mass loss under controlled heating (e.g., ~5% degradation at 200°C in nitrogen atmosphere) .
  • Dynamic Vapor Sorption (DVS) : Assesses hygroscopicity, which impacts stability in biological buffer systems .

Q. What are the key solubility parameters affecting its use in biological assays?

  • Polar Solvents : High solubility in DMSO (>50 mg/mL) and moderate solubility in methanol (~10 mg/mL) due to the polar dihydropyridinone ring.
  • Aqueous Buffers : Limited solubility (<1 mg/mL in PBS at pH 7.4) necessitates formulation with co-solvents (e.g., Cremophor EL) for in vitro studies .
  • LogP : Predicted logP of ~1.2 indicates moderate lipophilicity, influencing membrane permeability .

Q. What strategies mitigate common impurities during synthesis?

  • Byproduct Control : Use of scavenger resins (e.g., trisamine-bound polystyrene) to trap unreacted aldehydes or amines.
  • Chromatographic Separation : Reverse-phase HPLC with C18 columns resolves regioisomeric impurities (e.g., 4- vs. 5-substituted dihydropyridinones) .
  • Crystallization Optimization : Ethanol/water mixtures (70:30 v/v) enhance purity by selectively precipitating the target compound .

Advanced Research Questions

Q. How do computational models (DFT) aid in understanding its electronic properties and reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict:

  • Electrophilic Reactivity : The electron-deficient dihydropyridinone ring activates the 3-aminophenyl group for electrophilic substitution at the meta position .
  • Frontier Molecular Orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with observed UV-Vis absorption maxima (~290 nm) .
  • Tautomeric Preferences : Enol forms are energetically favored by ~3 kcal/mol over keto forms, aligning with NMR observations .

Q. What experimental design considerations address contradictions in crystallographic data?

  • Twinned Crystals : Use SHELXD for structure solution and SHELXL for refinement, incorporating TWIN/BASF commands to model pseudo-merohedral twinning .
  • Disorder Modeling : For flexible aminophenyl groups, apply PART/SUMP restraints and anisotropic displacement parameters (ADPs) to resolve positional ambiguities .
  • Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements in low-quality datasets .

Q. How to optimize reaction conditions for regioselective functionalization?

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc on the NH2_2 substituent) to steer electrophilic attacks to the pyridinone C4 position .
  • Catalytic Systems : Pd(OAc)2_2/XPhos enables Suzuki-Miyaura coupling at C5 with aryl boronic acids (yield: 70–85%) .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution at the benzylic position .

Q. What analytical approaches resolve discrepancies in NMR data due to tautomerism?

  • Variable-Temperature NMR : Cooling to −40°C in CD2_2Cl2_2 slows tautomer exchange, resolving split signals for enol and keto forms .
  • 2D NOESY : Correlates spatial proximity between NH2_2 protons and pyridinone ring protons to confirm dominant tautomer .
  • Dynamic NMR Simulation : Fitting line-shape changes to Bloch equations quantifies exchange rates (kex_{ex} ~103^3 s1^{-1}) .

Q. How to design stability studies under varying conditions to predict degradation pathways?

  • Forced Degradation : Expose to 0.1 M HCl (40°C, 24 hr) to simulate acid hydrolysis, yielding 3-aminobenzaldehyde and pyridinone fragments .
  • Oxidative Stress : 3% H2_2O2_2 at 60°C for 6 hr oxidizes the dihydropyridinone ring to pyridone derivatives, detectable via LC-MS .
  • Light Exposure : USP/ICH guidelines recommend 1.2 million lux-hours of visible light to assess photolytic cleavage of the C-N bond .

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